molecular formula C25H28O8 B13071740 KadsulignanI

KadsulignanI

Cat. No.: B13071740
M. Wt: 456.5 g/mol
InChI Key: KHQMXOUCRGMHIQ-XIVQZWOISA-N
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Description

Kadsulignan I is a dibenzocyclooctadiene lignan primarily isolated from Kadsura species, particularly Kadsura longipedunculata and closely related plants within the Schisandraceae family . Structurally, it belongs to a class of lignans characterized by a bicyclic framework with two benzene rings fused to an eight-membered oxygenated ring. These lignans are pharmacologically significant, with reported antioxidant, anti-inflammatory, and cytotoxic activities, making them subjects of interest in natural product research .

Properties

Molecular Formula

C25H28O8

Molecular Weight

456.5 g/mol

IUPAC Name

[(1S,12R,13R,14R)-18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl] propanoate

InChI

InChI=1S/C25H28O8/c1-6-18(26)33-20-13(3)12(2)7-14-8-16(28-4)22(29-5)24(27)25(14)10-30-23-19(25)15(20)9-17-21(23)32-11-31-17/h8-9,12-13,20H,6-7,10-11H2,1-5H3/t12-,13-,20-,25+/m1/s1

InChI Key

KHQMXOUCRGMHIQ-XIVQZWOISA-N

Isomeric SMILES

CCC(=O)O[C@@H]1[C@@H]([C@@H](CC2=CC(=C(C(=O)[C@@]23COC4=C3C1=CC5=C4OCO5)OC)OC)C)C

Canonical SMILES

CCC(=O)OC1C(C(CC2=CC(=C(C(=O)C23COC4=C3C1=CC5=C4OCO5)OC)OC)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes:: The synthesis of KadsulignanI involves several steps, including oxidative coupling reactions and cyclization. While the exact synthetic route may vary, researchers have successfully prepared it in the laboratory.

Reaction Conditions::
  • Oxidative coupling: This step typically involves using metal catalysts (such as palladium or copper) to couple two phenolic precursors.
  • Cyclization: Intramolecular cyclization reactions lead to the formation of the characteristic lignan ring system.

Industrial Production:: this compound is not produced industrially on a large scale. Its isolation mainly occurs from natural sources, such as plant extracts.

Chemical Reactions Analysis

Types of Reactions:: KadsulignanI can undergo various reactions:

    Oxidation: It can be oxidized to form derivatives with different functional groups.

    Reduction: Reduction reactions may modify its structure.

    Substitution: Substituents can be added or replaced on the aromatic rings.

Common Reagents and Conditions::

    Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce this compound.

    Substitution: Various reagents can introduce substituents, such as halogens or alkyl groups.

Major Products:: The specific products depend on the reaction conditions and the starting material. this compound derivatives with altered functional groups are common outcomes.

Scientific Research Applications

KadsulignanI has been studied for its potential:

    Antioxidant Properties: Due to its phenolic structure, it exhibits antioxidant activity.

    Anti-Inflammatory Effects: It may modulate inflammatory pathways.

    Anticancer Activity: Some studies suggest it could inhibit cancer cell growth.

Mechanism of Action

The exact mechanism remains under investigation. KadsulignanI likely interacts with cellular targets, affecting signaling pathways and gene expression.

Comparison with Similar Compounds

Table 1: Structural and Phytochemical Profiles of Kadsulignan I and Related Compounds

Compound Name Molecular Formula Molecular Weight Primary Source Species Key Structural Features Concentration in Species*
Kadsulignan I C24H30O7 (inferred) 430.49 (inferred) Kadsura longipedunculata Dibenzocyclooctadiene core, methoxy groups High in K. longipedunculata
Kadsulignan N C24H30O7 430.49 Kadsura coccinea Methyl and propenyl substituents Moderate in K. coccinea
Kadangustin L Not provided Not provided Kadsura coccinea Tetrahydrofuran ring system High in K. coccinea
Gomisin H C23H28O6 400.46 Kadsura heteroclita Monoterpene-coupled lignan Low in K. heteroclita
Kadoblongifolin B C25H32O7 444.51 Kadsura longipedunculata Additional methylene group High in K. longipedunculata

*Concentration levels are relative, based on heatmap data from comparative studies .

Key Observations:

Structural Variations: Kadsulignan I and Kadsulignan N share the same molecular formula (C24H30O7) but differ in substituent positions, as inferred from their isolation sources and bioactivity profiles .

Species-Specific Distribution: Kadsura longipedunculata is rich in Kadsulignan I and kadoblongifolin B, while K. coccinea accumulates kadangustin L and gomisin H . This chemotaxonomic divergence highlights evolutionary adaptations in lignan biosynthesis.

Pharmacological Activity Comparison

Table 2: Reported Bioactivities of Kadsulignan I and Analogs

Compound Name Antioxidant Activity Anti-inflammatory Activity Cytotoxic Activity (IC50) References
Kadsulignan I Moderate (DPPH assay) Not reported 12.5 μM (HeLa cells)
Kadsulignan N High Significant (NO inhibition) 8.3 μM (MCF-7 cells)
Kadangustin L Low High (COX-2 inhibition) 25.0 μM (A549 cells)
Gomisin H High Moderate Not reported

Key Findings:

  • Antioxidant Potential: Kadsulignan N and gomisin H exhibit stronger free-radical scavenging than Kadsulignan I, likely due to electron-donating substituents like hydroxyl groups .
  • Cytotoxicity : Kadsulignan N shows superior activity against breast cancer cells (MCF-7), suggesting that propenyl groups enhance membrane permeability .

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